
Tributyl-(1-methylbenzimidazol-2-yl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributyl-(1-methylbenzimidazol-2-yl)stannane (TBMS) is an organotin compound that has been studied for its potential applications in synthetic organic chemistry and as a catalyst in various biochemical reactions. TBMS is a versatile compound that has been studied for its potential applications in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
Tributyl-(1-methylbenzimidazol-2-yl)stannane, while not directly mentioned in the papers, is closely related to other organotin compounds which are frequently used in organic synthesis, particularly in the formation of various heterocyclic and organometallic compounds. For example, Tributyl(3,3,3-trifluoro-1-propynyl)stannane is utilized for the efficient preparation of trifluoromethylated heterocyclic compounds, serving as useful building blocks for introducing functional groups like aryl groups or iodine (Hanamoto et al., 2004). Another compound, Tributyl[(methoxymethoxy)methyl]stannane, is highlighted as a hydroxymethyl anion equivalent and is involved in various metalation reactions (Danheiser et al., 2003).
Role in Asymmetric Synthesis
Organotin compounds, similar in structure to this compound, are also instrumental in asymmetric synthesis. For instance, the synthesis of β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane and its application in asymmetric allylation showcases the significance of such compounds in producing optically active alcohols with high yields and enantioselectivity (Masyuk & Mineeva, 2016).
Involvement in Coupling and Stannylation Reactions
This compound's analogs are frequently used in coupling and stannylation reactions, essential processes in organic chemistry for the construction of complex molecules. For example, palladium-catalyzed carbonylative coupling of tributyl(1-fluorovinyl)stannane with aryl halides is a notable reaction, highlighting the role of organotin compounds in facilitating such transformations (Hanamoto et al., 2002).
Use in Stereoselective and Electrophilic Additions
Organotin reagents akin to this compound are also central to stereoselective and electrophilic addition reactions, as seen in the highly diastereoselective hydrostannylation of allyl and homoallyl alcohols with dibutyl(trifluoromethanesulfoxy)stannane, which leads to the formation of stannylated alcohols with high diastereoselectivity (Miura, Wang, & Hosomi, 2005).
Wirkmechanismus
Target of Action
Tributyl-(1-methylbenzimidazol-2-yl)stannane is an organotin compound. Organotin compounds, such as tributyltin hydride, are known to be very good radical reducing agents . They interact with a variety of molecular targets, primarily through the relatively weak, nonionic bond between tin and hydrogen .
Mode of Action
The compound interacts with its targets through a process known as homolytic cleavage . This involves the breaking of the bond between tin and hydrogen, resulting in the formation of radicals . These radicals can then participate in various chemical reactions, leading to changes in the molecular structure of the targets .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the radical reduction pathway . This pathway involves the reduction of various molecules through the action of radicals . Downstream effects of this pathway can include the dehalogenation and intramolecular radical cyclization .
Safety and Hazards
Zukünftige Richtungen
The future directions for the use of organotin compounds like Tributyl-(1-methylbenzimidazol-2-yl)stannane could involve finding safer alternatives for these compounds in organic synthesis . Additionally, more research could be done to understand the properties and potential applications of these compounds.
Eigenschaften
IUPAC Name |
tributyl-(1-methylbenzimidazol-2-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N2.3C4H9.Sn/c1-10-6-9-7-4-2-3-5-8(7)10;3*1-3-4-2;/h2-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPPJEBRIYREGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2N1C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl (1R,5S,6r)-6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3009289.png)
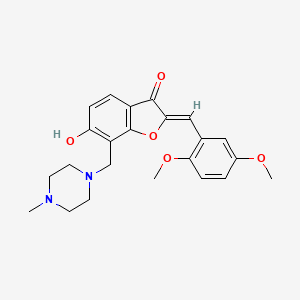

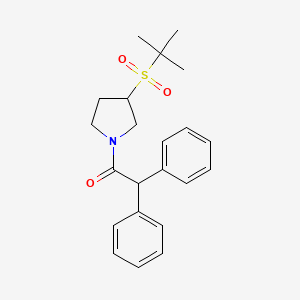
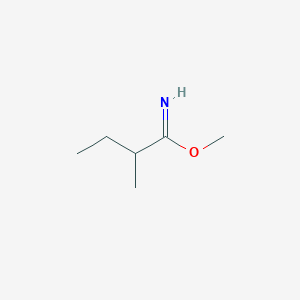
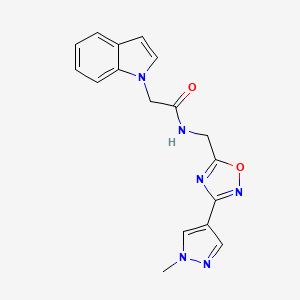

![3-(4-Fluorophenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3009299.png)
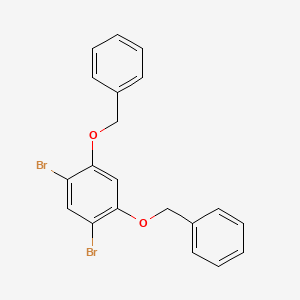
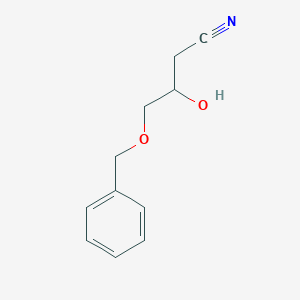
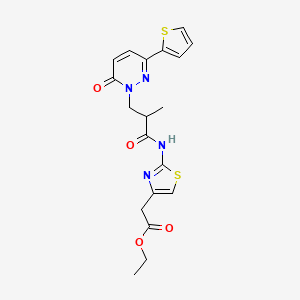
![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 4-benzoylbenzoate](/img/structure/B3009307.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B3009308.png)
